molecular formula C24H46N6O14 B7801060 Piperazine Citrate

Piperazine Citrate

Cat. No.: B7801060
M. Wt: 642.7 g/mol
InChI Key: JDDHUROHDHPVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine Citrate is a chemical compound that combines piperazine with citric acid. This compound is often referred to as this compound. It is known for its use in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazine Citrate can be synthesized by reacting piperazine with citric acid in a specific molar ratio. The reaction typically involves dissolving citric acid in water and then adding piperazine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then crystallized and purified.

Industrial Production Methods

In industrial settings, the production of piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where precise control over temperature, pH, and concentration is maintained to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Piperazine Citrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions involving this compound are quite common, where one or more functional groups are replaced by others.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Piperazine Citrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, it is used to study the effects of piperazine derivatives on biological systems.

    Medicine: this compound is known for its use as an anthelmintic agent, helping to treat parasitic worm infections.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) involves its interaction with specific molecular targets. For instance, as an anthelmintic agent, it acts as a gamma-aminobutyric acid (GABA) receptor agonist. By binding to GABA receptors on the muscle membranes of parasitic worms, it causes hyperpolarization of nerve endings, leading to flaccid paralysis of the worms .

Comparison with Similar Compounds

Similar Compounds

    Piperazine citrate: This is the same compound but often referred to by a different name.

    Citric acid sesquipiperazine salt hydrate: Another name for the same compound.

    Tri-piperazine dicitrate: A similar compound with a different stoichiometric ratio.

Uniqueness

This compound is unique due to its specific combination of piperazine and citric acid, which imparts distinct chemical properties and biological activities. Its ability to act as a GABA receptor agonist sets it apart from other similar compounds, making it particularly useful in medical applications.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDHUROHDHPVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent)
Record name Piperazine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883334
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-29-6
Record name Piperazine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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